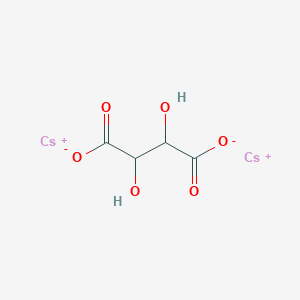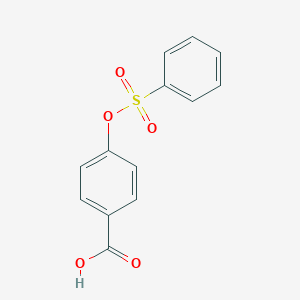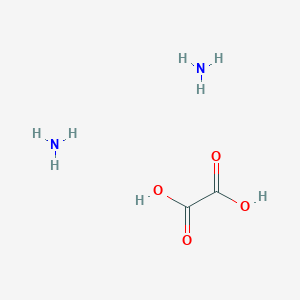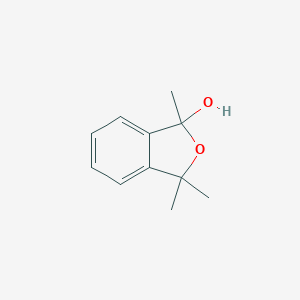
1,3,3-Trimethyl-2-benzofuran-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-2-benzofuran-1-ol, also known as TMBO, is a synthetic compound that has been studied for its potential use in various scientific research applications. TMBO is a white crystalline powder that is soluble in organic solvents and has a unique chemical structure that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-2-benzofuran-1-ol is not fully understood, but it is believed to interact with metal ions and free radicals in biological systems. 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to form stable complexes with copper ions, which may explain its ability to selectively bind to copper in biological samples. Additionally, 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to scavenge reactive oxygen species and inhibit pro-inflammatory cytokine production, suggesting that it may act as an antioxidant and anti-inflammatory agent.
Efectos Bioquímicos Y Fisiológicos
1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1,3,3-Trimethyl-2-benzofuran-1-ol can inhibit the production of pro-inflammatory cytokines and scavenge reactive oxygen species. In vivo studies have shown that 1,3,3-Trimethyl-2-benzofuran-1-ol can protect against oxidative stress and inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,3-Trimethyl-2-benzofuran-1-ol in lab experiments is its high selectivity for copper ions, which allows for specific detection of copper in biological samples. Additionally, 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to have low toxicity and good stability under physiological conditions. However, one limitation of using 1,3,3-Trimethyl-2-benzofuran-1-ol is its relatively low fluorescence quantum yield, which may limit its sensitivity for detecting low levels of copper ions.
Direcciones Futuras
There are several potential future directions for research on 1,3,3-Trimethyl-2-benzofuran-1-ol. One area of interest is the development of 1,3,3-Trimethyl-2-benzofuran-1-ol-based fluorescent probes for detecting copper ions in living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of 1,3,3-Trimethyl-2-benzofuran-1-ol and its potential antioxidant and anti-inflammatory effects. Finally, 1,3,3-Trimethyl-2-benzofuran-1-ol could be further modified to improve its fluorescence properties and selectivity for metal ions, making it a more useful tool for studying metal-related diseases.
Métodos De Síntesis
1,3,3-Trimethyl-2-benzofuran-1-ol can be synthesized through a multi-step process starting with the reaction of 2-hydroxybenzaldehyde with acetone. This intermediate product is then reacted with a Grignard reagent to form the final product, 1,3,3-Trimethyl-2-benzofuran-1-ol. The synthesis of 1,3,3-Trimethyl-2-benzofuran-1-ol requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-2-benzofuran-1-ol has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. It has been shown to selectively bind to copper ions and emit a strong fluorescence signal, making it a promising tool for studying copper-related diseases such as Alzheimer's disease. 1,3,3-Trimethyl-2-benzofuran-1-ol has also been investigated as a potential antioxidant and anti-inflammatory agent due to its ability to scavenge reactive oxygen species and inhibit pro-inflammatory cytokine production.
Propiedades
Número CAS |
1521-94-4 |
|---|---|
Nombre del producto |
1,3,3-Trimethyl-2-benzofuran-1-ol |
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C11H14O2/c1-10(2)8-6-4-5-7-9(8)11(3,12)13-10/h4-7,12H,1-3H3 |
Clave InChI |
WWCURPMSGMIINM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C)O)C |
SMILES canónico |
CC1(C2=CC=CC=C2C(O1)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



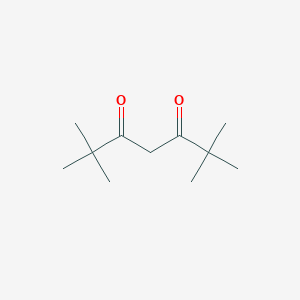
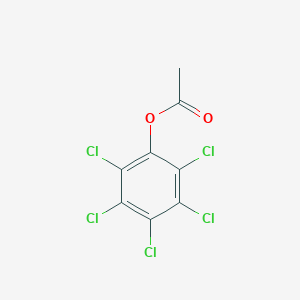
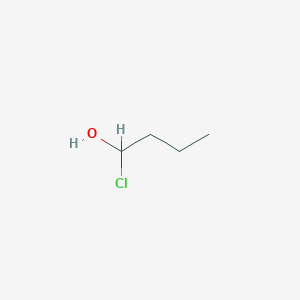
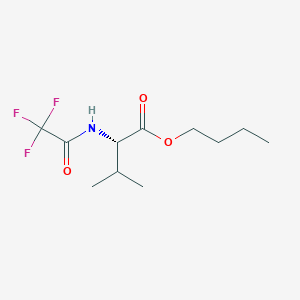
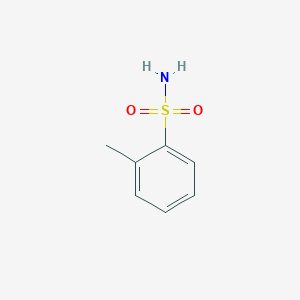
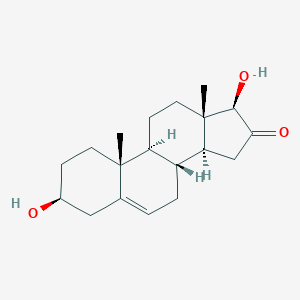
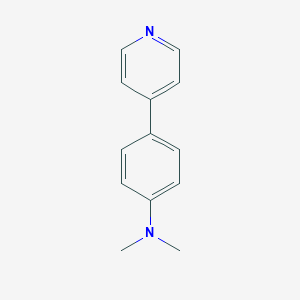
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)


